N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide
Description
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a branched 2-methylpropyl (isobutyl) group and at the 2-position with a pyridine-2-carboxamide moiety. The isobutyl substituent enhances lipophilicity compared to linear alkyl chains, which may influence solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(2)7-10-15-16-12(18-10)14-11(17)9-5-3-4-6-13-9/h3-6,8H,7H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHAQWCFAHDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of thiadiazole, including N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide, exhibit activity against various pathogens. A study highlighted the synthesis of alkyl thiadiazole derivatives that showed significant inhibitory effects against Mycobacterium tuberculosis and other bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antifilarial Properties
Recent studies have identified substituted thiadiazoles as potential macrofilaricides for treating filarial infections. Specifically, compounds similar to this compound have been evaluated for their efficacy against adult filarial worms. In vivo studies demonstrated that certain derivatives significantly reduced worm burden in models of lymphatic filariasis and onchocerciasis, suggesting a viable therapeutic pathway for these neglected tropical diseases .
Anti-cancer Potential
Thiadiazole derivatives have been explored for their anti-cancer properties. The compound has been implicated in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Studies indicate that modifications to the thiadiazole core can enhance potency against specific cancer cell lines. For instance, research on similar compounds has shown submicromolar inhibition of cancer cell proliferation in vitro, indicating potential for further development in oncology .
Neuropharmacological Effects
There is emerging evidence suggesting that thiadiazole compounds may influence central nervous system activities. Some studies have reported that certain analogs can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. This opens avenues for exploring this compound in neuropharmacology and its potential to treat conditions like Alzheimer's disease .
Agricultural Applications
Beyond medicinal uses, thiadiazole compounds are being investigated for agricultural applications as fungicides and herbicides. Their ability to inhibit specific enzymes in plant pathogens suggests they could be effective in crop protection strategies. Research into the structure-activity relationship (SAR) of these compounds is ongoing to optimize their efficacy while minimizing environmental impact .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A series of alkyl thiadiazole derivatives were synthesized and tested against various bacterial strains. The lead compound showed a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, indicating its potential as a new antimicrobial agent.
- Filarial Treatment : In vivo testing of a thiadiazole derivative demonstrated a 59% reduction in adult worm burden when administered at a specific dosage over seven days. This study underscores the compound's promise as a macrofilaricide.
- Cancer Cell Line Testing : In vitro assays revealed that certain modifications to the thiadiazole core resulted in enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The substituent on the 1,3,4-thiadiazole ring significantly impacts molecular properties. A comparison of key analogs is summarized below:
Key Observations:
- Electronic Effects : Sulfur-containing substituents (e.g., methylthio in 5f) introduce polarizable sulfur atoms, which may engage in hydrogen bonding or π-interactions absent in alkyl-substituted analogs .
- Steric Effects : The trifluoromethyl group in Compound P1 creates steric bulk and electron-withdrawing effects, contrasting with the electron-donating isobutyl group in the target compound .
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide is a compound of interest due to its unique structural features that include a thiadiazole moiety and a pyridine carboxamide framework. Compounds with similar structures have shown significant biological activities, particularly in anticancer and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, synthesis methods, and relevant case studies.
Structural Characteristics
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H15N5OS
- Molecular Weight : 273.35 g/mol
The structural components contribute to its interaction with biological targets, enhancing its potential efficacy against various diseases.
Anticancer Properties
Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound demonstrate promising activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.95 | |
| Similar Thiadiazole Derivative | A549 | 4.37 | |
| Similar Thiadiazole Derivative | HepG2 | 8.03 |
Anti-inflammatory Effects
In addition to anticancer properties, thiadiazole derivatives have also been evaluated for their anti-inflammatory activities. For instance, a study involving microwave-assisted synthesis of thiadiazole derivatives demonstrated significant anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The synthesized compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are implicated in inflammatory pathways and cancer progression .
- Cell Cycle Arrest : Flow cytometry studies indicated that certain derivatives induce apoptotic cell death and block the cell cycle at the sub-G1 phase in cancer cells .
- Molecular Docking Studies : Computational studies suggest that this compound may effectively bind to targets such as tubulin or VEGFR-2, inhibiting tumor growth and angiogenesis .
Case Studies
Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:
- Study on Anticancer Activity : A research team synthesized a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives and assessed their cytotoxicity against various cancer cell lines. The study found that specific substitutions enhanced anticancer activity significantly compared to standard treatments .
- Anti-inflammatory Evaluation : Another study focused on synthesizing N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives through a green chemistry approach. The results indicated notable anti-inflammatory effects in vivo .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide and related thiadiazole derivatives?
Thiadiazole derivatives are typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) or thiosemicarbazide. For example, details a method where 4-phenyl butyric acid reacts with N-phenylthiosemicarbazide under reflux with POCl₃, followed by pH adjustment with ammonia to precipitate the product . Similarly, microwave-assisted synthesis ( ) can enhance reaction efficiency for imine formation and cycloaddition steps. Purification often involves recrystallization from solvents like ethanol or DMSO/water mixtures .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights that thiadiazole derivatives exhibit planar thiadiazole rings with variable dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyridine rings). Intermolecular N–H···N hydrogen bonds often form 2D supramolecular networks, influencing solubility and stability . SHELX programs (e.g., SHELXL) are widely used for refinement, as noted in , which emphasizes handling high-resolution data and twinned crystals .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?
Key factors include:
- Catalyst selection : POCl₃ ( ) or triethylamine ( ) for cyclization.
- Temperature control : Reflux at 90°C ( ) vs. microwave-assisted heating ( ) to reduce side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Workup : Adjusting pH to 8–9 with ammonia precipitates the product efficiently .
Advanced: How should discrepancies between computational modeling and experimental structural data be resolved?
reveals conformational flexibility in crystal structures (e.g., dihedral angle variations between molecules A and B). To reconcile computational models:
- Use density functional theory (DFT) to compare energy minima with observed conformers.
- Validate hydrogen-bonding patterns using Hirshfeld surface analysis .
- Cross-reference SHELX-refined data ( ) with spectroscopic (NMR, IR) and thermal (DSC) data .
Advanced: What structure-activity relationship (SAR) strategies enhance the biological activity of thiadiazole derivatives?
highlights that substituents on the thiadiazole ring (e.g., nitro groups, alkyl chains) modulate antibacterial and anticancer activities. For example:
- Electron-withdrawing groups (e.g., –NO₂) improve membrane penetration.
- Hydrophobic side chains (e.g., 2-methylpropyl) enhance target binding via van der Waals interactions .
- In vitro assays (e.g., MIC tests against H. pylori) validate modifications .
Basic: What purification techniques are effective for isolating this compound?
- Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals ( ) .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts ( ) .
- Precipitation : Adjusting pH or adding antisolvents (e.g., water) isolates crude products .
Advanced: How can solubility challenges in aqueous media be addressed for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Salt formation : Introduce sulfonamide or carboxylate groups (see for acetazolamide analogs) to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: What computational tools predict binding interactions of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase, as in ) .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
